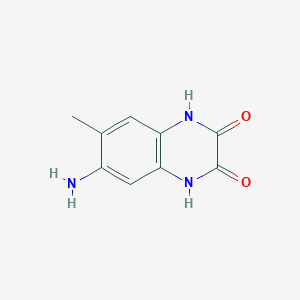

6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL

Beschreibung

6-Amino-7-methyl-2,3-quinoxalinediol (CAS: 69904-14-9) is a quinoxaline derivative characterized by an amino group at position 6, a methyl group at position 7, and hydroxyl groups at positions 2 and 2. Its molecular formula is C₉H₉N₃O₂, with a molecular weight of 207.19 g/mol (calculated). The compound exhibits a planar heterocyclic aromatic structure, enabling π-π stacking interactions and hydrogen bonding via its hydroxyl and amino groups.

Eigenschaften

IUPAC Name |

6-amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-4-2-6-7(3-5(4)10)12-9(14)8(13)11-6/h2-3H,10H2,1H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTQHXAYMVYHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571643 | |

| Record name | 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69904-14-9 | |

| Record name | 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL can be achieved through several methods. One common synthetic route involves the alkylation of quinoxalines . Another efficient method is the one-pot green synthesis, which involves the reaction of o-phenylenediamine with oxalic acid under solvent-free conditions at room temperature . This method is advantageous due to its simplicity and environmentally friendly approach.

Analyse Chemischer Reaktionen

6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: Reduction reactions can modify the quinoxaline ring, leading to different derivatives.

Substitution: Substitution reactions, particularly at the amino group, can yield a variety of functionalized products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are often quinoxaline derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL has numerous scientific research applications:

Chemistry: It is used as a building block for the synthesis of various quinoxaline derivatives.

Biology: The compound is studied for its potential as a DAAO inhibitor, which has implications in treating nervous system-associated diseases.

Medicine: It has been explored for its analgesic effects in experimental models of pain.

Industry: The compound is used in the development of corrosion inhibitors and supramolecular materials with excellent adsorption properties.

Wirkmechanismus

The mechanism of action of 6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL involves its interaction with specific molecular targets. As a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can lead to increased levels of d-serine in the brain, which has therapeutic implications for conditions like schizophrenia and neuropathic pain .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Polarity: The diol groups in the target compound enhance polarity compared to dimethyl (CAS: 7576-88-7) or diphenyl () derivatives, improving solubility in polar solvents like water or ethanol .

- Electron-Withdrawing Effects: Methoxy and dione groups in CAS 69904-10-5 reduce electron density in the quinoxaline ring, altering reactivity in electrophilic substitution reactions .

- Steric Effects : Bulky substituents (e.g., diphenyl in ) hinder intermolecular interactions, whereas methyl groups (CAS: 7576-88-7) minimally impact steric hindrance .

Comparison :

- Reduction Strategies: The target compound likely shares synthesis steps with ’s 2,3-diphenylquinoxalin-6-amine, where nitro-to-amine reduction is critical .

- Catalytic Efficiency : CeCl₃·7H₂O () offers mild conditions for amine functionalization, but Pd/C () remains standard for nitro reductions .

Biologische Aktivität

6-Amino-7-methyl-2,3-quinoxalinediol (CAS 69904-14-9) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

This compound is characterized by its quinoxaline structure, which is known for various biological interactions. The presence of amino and hydroxyl groups contributes to its reactivity and biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may inhibit excitotoxicity associated with NMDA receptors, potentially offering therapeutic benefits in conditions like ischemia and neurodegenerative diseases. Its action appears to be mediated through modulation of calcium ion influx into neurons.

Quorum Sensing Modulation

Recent research has highlighted the role of this compound in modulating quorum sensing (QS) among bacterial populations. This modulation can influence biofilm formation and virulence factor production in pathogenic bacteria, suggesting a potential application in controlling infections.

Study on Antimicrobial Activity

A study conducted by He et al. (2015) investigated the antimicrobial effects of various quinoxaline derivatives, including this compound. The results demonstrated that this compound significantly inhibited biofilm formation in Actinomyces odontolyticus, indicating its potential as an anti-biofilm agent in oral health applications.

Neuroprotection Research

In a neuroprotection study, the compound was assessed for its ability to protect neuronal cells from glutamate-induced toxicity. The findings revealed that this compound reduced cell death by approximately 40% at a concentration of 10 µM, showcasing its potential in treating neurodegenerative disorders.

- Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis pathways critical for bacterial survival.

- Calcium Channel Modulation : It modulates NMDA receptor activity, helping to prevent excessive calcium influx that leads to neuronal damage.

- Quorum Sensing Interference : By affecting QS signals, it alters bacterial communication and reduces pathogenicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.